

Spectroscopic Profile of 1,5-Dibromohexane: A Technical Guide

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Compound of Interest

Compound Name: 1,5-Dibromohexane

Cat. No.: B1618359

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This guide provides a comprehensive overview of the spectroscopic data for **1,5-dibromohexane**, tailored for researchers, scientists, and professionals in drug development. Below, you will find key spectroscopic data (NMR, IR, MS), detailed experimental protocols, and a visualization of the analytical workflow.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,5-dibromohexane** (CAS No: 627-96-3).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~3.4	Triplet (t)	4H	J = 6.8 Hz	Br-CH ₂ -CH ₂ -CH ₂ -
~1.9	Quintet	4H	J = 6.8 Hz	Br-CH ₂ -CH ₂ -CH ₂ -
~1.5	Quintet	4H	J = 6.8 Hz	Br-CH ₂ -CH ₂ -CH ₂ -

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~34	CH ₂ -Br
~33	CH ₂ -CH ₂ Br
~28	CH ₂ -CH ₂ -CH ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2940-2860	Strong	C-H Stretch (Alkyl)
1465-1440	Medium	C-H Bend (Scissoring)
1250	Medium	CH ₂ Wag
645	Strong	C-Br Stretch

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
242, 244, 246	Low	[M] ⁺ (Molecular ion with bromine isotopes)
163, 165	Medium	[M-Br] ⁺
83	High	[C ₆ H ₁₁] ⁺
55	High	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **1,5-dibromohexane** (approximately 5-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

- **Instrumentation:** The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** A standard pulse-acquire sequence is used. Key parameters include a $30\text{--}45^\circ$ pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** As **1,5-dibromohexane** is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.^{[1][2]}
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range ($4000\text{--}400\text{ cm}^{-1}$).
- **Data Processing:** The final spectrum is presented as transmittance or absorbance as a function of wavenumber (cm^{-1}).

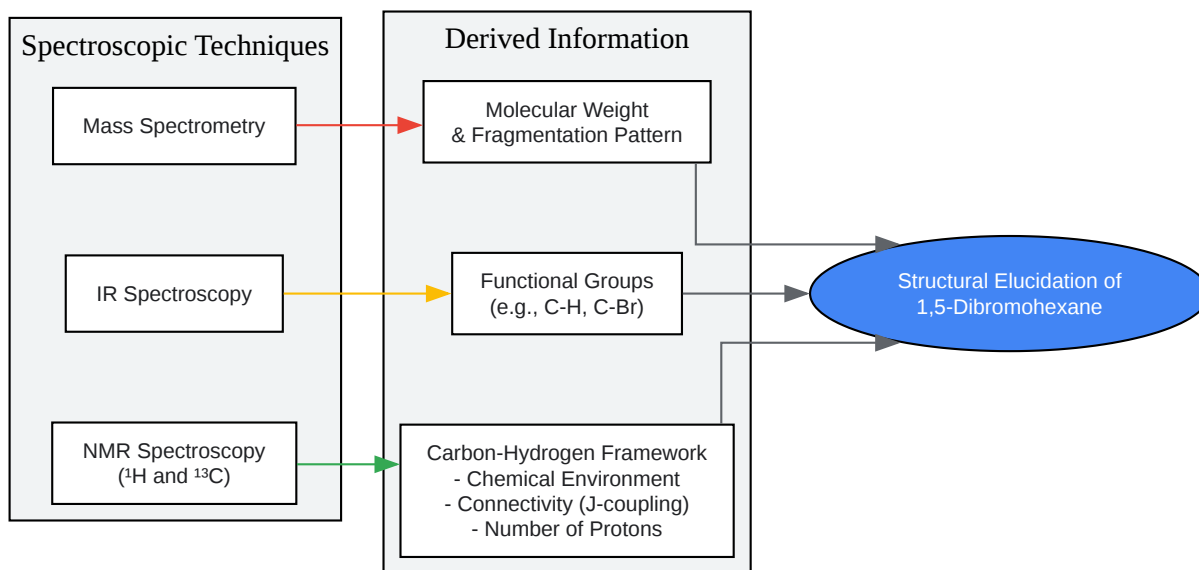
Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **1,5-dibromohexane** in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

- Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3][4][5]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of using different spectroscopic techniques to determine the structure of an unknown compound, in this case, **1,5-dibromohexane**.



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